molecular formula C7H3BrFNO B1484529 5-Bromo-2-fluoro-3-hydroxybenzonitrile CAS No. 1807145-04-5

5-Bromo-2-fluoro-3-hydroxybenzonitrile

Cat. No.: B1484529
CAS No.: 1807145-04-5
M. Wt: 216.01 g/mol
InChI Key: TYOKSHFZFHZTHU-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-hydroxybenzonitrile (molecular formula: C₇H₃BrFNO; molecular weight: 216.01 g/mol) is a halogenated aromatic compound featuring bromine (Br), fluorine (F), hydroxyl (-OH), and nitrile (-CN) substituents. The presence of electron-withdrawing groups (Br, F, CN) and the hydroxyl group creates a unique electronic and steric profile, influencing reactivity, solubility, and intermolecular interactions like hydrogen bonding .

Properties

IUPAC Name

5-bromo-2-fluoro-3-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-5-1-4(3-10)7(9)6(11)2-5/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOKSHFZFHZTHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alternative Route via Halogenation of 2-Hydroxybenzonitrile

  • Start from 2-hydroxybenzonitrile.
  • Bromination : Introduce bromine at the 5-position using bromine in the presence of iron(III) bromide catalyst.
  • Fluorination : Introduce fluorine at the 2-position using fluorinating agents like potassium fluoride in polar aprotic solvents (e.g., dimethyl sulfoxide).
  • This route is less documented in detail but is used in industrial settings with process optimization for scale-up.

Detailed Experimental Data and Yields

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
1. o-Fluorobenzamide formation o-Fluorobenzoyl chloride + NH3 (25% aq.) 0–5 90 Exothermic, temperature control critical
2. Dehydration to nitrile Phosphorus oxychloride or sulfur oxychloride + toluene 60–100 80–82 Neutralize with NaOH, extract with toluene
3. Bromination Dibromohydantoin in 75–90% H2SO4 10–15 80–85 Quench with water, extract with CH2Cl2, recrystallize from ethanol
4. Hydroxylation (inferred) Selective hydroxylation or starting from 2-hydroxybenzonitrile Variable Not specified Requires careful regioselectivity

Environmental and Economic Considerations

  • The method involving o-fluorobenzoyl chloride and dibromohydantoin bromination is noted for:

    • Mild reaction conditions.
    • Low production cost.
    • No wastewater discharge due to solvent recycling (sulfuric acid phase reused mechanically at least three times).
    • Avoidance of large amounts of waste sulfuric acid, unlike other methods using bromo-succinimide and concentrated sulfuric acid.
  • Use of toluene as solvent and controlled temperature steps ensures safety and scalability.

Summary of Key Research Findings

  • The patented method (CN103936622B) provides a streamlined, environmentally friendly, and cost-effective route to 5-bromo-2-fluorobenzonitrile, a close analog to the target compound.
  • Hydroxylation at the 3-position can be achieved via subsequent functional group transformations or by starting with hydroxy-substituted precursors.
  • Industrial methods often utilize bromination and fluorination of 2-hydroxybenzonitrile derivatives, with catalysts and fluorinating agents optimized for yield and purity.
  • The use of dibromohydantoin as a brominating agent in sulfuric acid medium is effective for selective bromination with high yield.
  • Recycling of sulfuric acid and solvent recovery minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluoro-3-hydroxybenzonitrile undergoes various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.

  • Reduction: The nitrile group can be reduced to form an amine.

  • Substitution: The bromine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

  • Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

  • Oxidation: 5-Bromo-2-fluoro-3-hydroxybenzoic acid.

  • Reduction: 5-Bromo-2-fluoro-3-hydroxybenzylamine.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

5-Bromo-2-fluoro-3-hydroxybenzonitrile is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

5-Bromo-2-fluoro-3-hydroxybenzonitrile is similar to other halogenated benzonitriles, such as 3-Bromo-5-fluoro-2-hydroxybenzonitrile and 5-Bromo-3-fluoro-2-hydroxybenzonitrile. its unique combination of functional groups gives it distinct chemical properties and reactivity.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares 5-Bromo-2-fluoro-3-hydroxybenzonitrile with analogs differing in substituent positions or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups Applications/Notes
This compound C₇H₃BrFNO 216.01 5-Br, 2-F, 3-OH, 1-CN Br, F, OH, CN Drug intermediate (hypothetical)
2-Bromo-5-hydroxybenzonitrile C₇H₄BrNO 198.01 2-Br, 5-OH, 1-CN Br, OH, CN Synthetic reagent for antiretrovirals
4-Bromo-2-hydroxybenzonitrile C₇H₄BrNO 198.01 4-Br, 2-OH, 1-CN Br, OH, CN Higher price (JPY 18,000/5g)
5-Bromo-2-hydroxy-3-methylbenzonitrile C₈H₆BrNO 212.04 5-Br, 2-OH, 3-CH₃, 1-CN Br, OH, CN, CH₃ Enhanced lipophilicity due to methyl group
3-Acetyl-5-bromo-2-hydroxybenzonitrile C₉H₆BrNO₂ 240.06 5-Br, 2-OH, 3-COCH₃, 1-CN Br, OH, CN, acetyl Altered electronic properties
5-Bromo-3-fluoro-2-methoxybenzonitrile C₈H₅BrFNO 230.03 5-Br, 3-F, 2-OCH₃, 1-CN Br, F, OCH₃, CN Methoxy group increases stability

Key Differences in Properties and Reactivity

  • Electronic Effects: Fluorine’s electronegativity in this compound enhances the acidity of the hydroxyl group compared to non-fluorinated analogs like 2-Bromo-5-hydroxybenzonitrile .
  • Hydrogen Bonding : The hydroxyl and nitrile groups in 5-Bromo-2-hydroxybenzonitrile form O–H⋯N hydrogen bonds (O⋯N distance: ~2.8 Å), stabilizing its crystal structure . The addition of fluorine in the target compound may alter hydrogen-bonding networks.

Commercial Availability and Cost

  • 2-Bromo-5-hydroxybenzonitrile and 4-Bromo-2-hydroxybenzonitrile are commercially available at >95% purity, priced at JPY 16,000–18,000/5g .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-fluoro-3-hydroxybenzonitrile, and how do reaction conditions influence yield?

  • Methodology : A plausible route involves bromination of a fluorinated hydroxybenzonitrile precursor. For example, bromination of 2-fluoro-3-hydroxybenzonitrile using N-bromosuccinimide (NBS) under controlled conditions (e.g., dimethylformamide at 80°C) . Alternatively, a condensation reaction between 5-bromo-2-fluorobenzaldehyde and hydroxylamine, followed by dehydration, could yield the nitrile group .
  • Key Variables : Temperature, solvent polarity (e.g., ethanol vs. DMF), and catalyst selection (e.g., Lewis acids) significantly affect regioselectivity and yield.

Q. How can researchers purify this compound, and what purity assessment methods are reliable?

  • Purification : Recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents is recommended .
  • Purity Assessment : High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H NMR (δ 7.5–8.5 ppm for aromatic protons, δ 10–12 ppm for -OH), ¹⁹F NMR (δ -110 to -120 ppm for fluorinated aryl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (expected m/z: ~229.93 [M+H]⁺) .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, F, -OH) influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the -OH group may require protection (e.g., silylation) to prevent side reactions. Fluorine’s electron-withdrawing effect stabilizes intermediates but may slow transmetallation .
  • Case Study : Optimize palladium catalyst (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in toluene/water mixtures at 90°C for aryl boronic acid couplings .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

  • Data Analysis : Compare solvent systems (polar aprotic vs. protic), catalyst loading, and temperature gradients across studies. For example, yields drop in aqueous media due to hydrolysis of the nitrile group .
  • Troubleshooting Table :

VariableHigh Yield ConditionsLow Yield Conditions
SolventDMFWater
Temperature80–100°C<60°C
CatalystPd(PPh₃)₄No catalyst

Q. What strategies mitigate steric hindrance and regioselectivity challenges in functionalizing this compound?

  • Computational Modeling : Use density functional theory (DFT) to predict reactive sites. Fluorine’s ortho-directing effect may dominate over bromine’s para-directing tendency .
  • Experimental Design : Introduce directing groups (e.g., -Bpin) temporarily to override inherent substituent effects .

Q. How does this compound interact with biological targets, and what assays validate its bioactivity?

  • Biological Screening : Test antimicrobial activity via broth microdilution (MIC values against S. aureus and E. coli) and anticancer potential using MTT assays (IC₅₀ in HeLa cells) .
  • Mechanistic Probes : Fluorescence quenching assays to study DNA intercalation or enzyme inhibition (e.g., tyrosine kinases) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Stability Data : Store at 2–8°C in amber vials to prevent photodegradation. The nitrile group is prone to hydrolysis in humid environments; use desiccants for long-term storage .
  • Degradation Pathways : Hydrolysis to carboxylic acid (confirmed via FT-IR loss of -C≡N peak at ~2240 cm⁻¹) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-fluoro-3-hydroxybenzonitrile
Reactant of Route 2
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5-Bromo-2-fluoro-3-hydroxybenzonitrile

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